molecular formula C18H17NO2 B8155241 Benzyl 4-vinylisoindoline-2-carboxylate

Benzyl 4-vinylisoindoline-2-carboxylate

Cat. No.: B8155241
M. Wt: 279.3 g/mol
InChI Key: FLRHCFSZONJXSJ-UHFFFAOYSA-N
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Description

Benzyl 4-vinylisoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and organic materials. The presence of both benzyl and vinyl groups in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-vinylisoindoline-2-carboxylate typically involves the reaction of 4-vinylisoindoline-2-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-vinylisoindoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Benzyl 4-vinylisoindoline-2-carbinol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-vinylisoindoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive vinyl group.

Mechanism of Action

The mechanism of action of Benzyl 4-vinylisoindoline-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The vinyl group can undergo polymerization reactions, making it useful in material science applications.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-vinylbenzoate: Similar structure but with a benzoate group instead of an isoindoline.

    4-Vinylisoindoline-2-carboxylic acid: Lacks the benzyl ester group.

    Benzyl 4-vinylphenylacetate: Contains a phenylacetate group instead of an isoindoline.

Uniqueness

Benzyl 4-vinylisoindoline-2-carboxylate is unique due to the presence of both benzyl and vinyl groups, which provide versatility in chemical reactions and applications. The isoindoline core also imparts specific biological activities that are not present in similar compounds.

Properties

IUPAC Name

benzyl 4-ethenyl-1,3-dihydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-15-9-6-10-16-11-19(12-17(15)16)18(20)21-13-14-7-4-3-5-8-14/h2-10H,1,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRHCFSZONJXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC2=C1CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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